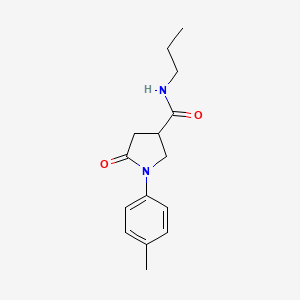
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a chemical compound that belongs to the family of pyrrolidine carboxamides. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the synthesis of prostaglandins, which are known to be involved in inflammation and pain. It may also act by modulating the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide exhibits anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the levels of certain cytokines and chemokines, which are involved in the inflammatory response. In addition, this compound has been shown to exhibit herbicidal activity by inhibiting the growth of certain plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its ability to form stable complexes with various drugs, which may enhance their efficacy and reduce their toxicity. Another advantage is its potential use as a plant growth regulator and herbicide. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One direction is the investigation of its potential as a drug delivery system for various drugs. Another direction is the exploration of its potential as a plant growth regulator and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science.
Synthesemethoden
The synthesis of N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be achieved through various methods. One of the most commonly used methods is the reaction between 3-hydroxypropylamine and phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and pyrrolidine to obtain N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Other methods such as the reaction between phenylacetic acid and 3-hydroxypropylamine in the presence of a coupling agent can also be used.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential as a plant growth regulator and herbicide. In materials science, this compound has been investigated for its potential use as a corrosion inhibitor and as a component in the synthesis of polymers.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-8-4-7-15-14(19)11-9-13(18)16(10-11)12-5-2-1-3-6-12/h1-3,5-6,11,17H,4,7-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGTXYCRVNKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-diisopropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5131548.png)
![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)


![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)